molecular formula C20H20N2O B2361678 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one CAS No. 1169705-95-6

9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one

Cat. No.: B2361678
CAS No.: 1169705-95-6
M. Wt: 304.393
InChI Key: FSBVDCKGYBXQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by the presence of a tert-butyl group, which is known for its bulky nature and significant influence on the compound’s reactivity and stability .

Chemical Reactions Analysis

9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism by which 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group plays a crucial role in modulating the compound’s binding affinity and specificity . The compound can inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby influencing their activity .

Properties

IUPAC Name

9-tert-butyl-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-20(2,3)12-8-9-17-14(10-12)15-11-18(23)21-16-7-5-4-6-13(16)19(15)22-17/h4-10,22H,11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBVDCKGYBXQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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